1-(3-Chloro-4-methylphenyl)propan-1-one

Organic Synthesis Friedel-Crafts Acylation Nucleophilic Aromatic Substitution

Research pain point: Positional isomers of chlorinated ketones are often sold interchangeably, causing failed SNAr reactions or irreproducible bioactivity due to side-chain vs. aromatic Cl placement. Exact solution: 1-(3-Chloro-4-methylphenyl)propan-1-one (3′-chloro-4′-methylpropiophenone) features aromatic Cl at the 3-position-a validated nucleophilic aromatic substitution (SNAr) handle. - **Reactivity validated**: Aromatic Cl enables SNAr with amines/thiols (unlike CAS 22422-21-5 side-chain isomers). - **MedChem utility**: DAT IC50 410 nM for derived aminated products (CHEMBL565844). - **Analytical QC**: ≥97% purity (NMR, HPLC, GC).

Molecular Formula C10H11ClO
Molecular Weight 182.65
CAS No. 149758-02-1
Cat. No. B2946531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)propan-1-one
CAS149758-02-1
Molecular FormulaC10H11ClO
Molecular Weight182.65
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)C)Cl
InChIInChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
InChIKeyRPQVUSIRZDRRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1) for Scientific Procurement: Structural Characteristics and Research-Grade Specifications


1-(3-Chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1), also designated as 3′-chloro-4′-methylpropiophenone, is a chlorinated aromatic ketone belonging to the substituted phenylpropanone class . The compound features a propanone (ethyl ketone) backbone with chloro substitution at the 3-position and methyl substitution at the 4-position on the phenyl ring, yielding a molecular formula of C10H11ClO and a molecular weight of 182.65 g/mol . The calculated logP (XLogP3) is 3.8, with a topological polar surface area of 17.1 Ų, indicating moderate lipophilicity [1]. Commercial availability includes research-grade material with purity specifications of 97% as verified by NMR, HPLC, and GC analytical methods . The compound is characterized by its versatile carbonyl reactivity, enabling participation in Friedel-Crafts acylation, nucleophilic addition, and reduction transformations .

Why Generic Substitution of 1-(3-Chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1) Is Not Advisable


In scientific procurement, compounds within the same nominal class—such as chloromethylphenylpropanones—are often treated as interchangeable based on molecular formula equivalence. However, substitution pattern specificity critically governs both chemical reactivity and biological target engagement for this scaffold. 1-(3-Chloro-4-methylphenyl)propan-1-one bears chloro substitution directly on the aromatic ring at the 3-position, a structural feature that determines its electronic environment, regioselectivity in electrophilic aromatic substitution, and steric constraints in subsequent transformations . This contrasts sharply with positionally isomeric analogs such as 3-chloro-1-(4-methylphenyl)propan-1-one (CAS 22422-21-5), which places the chlorine atom on the aliphatic propanone side-chain rather than the aromatic nucleus . The aromatic chloro substituent in the target compound provides a nucleophilic substitution handle for diversification while also modulating the electron density of the phenyl ring—a dual functional role unavailable in side-chain chlorinated analogs. Furthermore, when this 3-chloro-4-methylphenyl ketone scaffold is incorporated into biologically active derivatives, the exact substitution pattern has been shown to directly influence transporter inhibition potency, with documented DAT IC50 values in the sub-micromolar range for specific amino-functionalized derivatives [1]. Procurement of alternative chloromethylphenyl ketones with mismatched substitution patterns introduces uncontrolled variability in downstream synthetic outcomes and biological readouts, undermining experimental reproducibility and data comparability.

Quantitative Differentiation of 1-(3-Chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1) from Structural Analogs: Evidence-Based Procurement Guide


Positional Isomerism Dictates Electrophilic Reactivity: Aromatic vs. Aliphatic Chloro Substitution in C10H11ClO Ketones

The target compound, 1-(3-chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1), differs fundamentally from the positionally isomeric 3-chloro-1-(4-methylphenyl)propan-1-one (CAS 22422-21-5) in the location of the chlorine atom . In the target compound, chlorine is substituted directly on the aromatic ring at the 3-position, whereas in CAS 22422-21-5, chlorine resides on the β-carbon of the propanone side-chain. This structural distinction carries profound implications for synthetic utility: the aromatic chloro substituent in CAS 149758-02-1 can participate in nucleophilic aromatic substitution (SNAr) reactions to generate diverse amino-, thio-, and alkoxy-derivatives, while also exerting an electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M) that modulates the ring's electrophilicity for further substitution . Conversely, the side-chain chlorine in CAS 22422-21-5 is susceptible to elimination and nucleophilic aliphatic substitution with entirely different regiochemical outcomes [1]. The aromatic chloro group in the target compound represents a non-labile, electronically tunable substituent; the aliphatic chloro group in the isomer is a reactive leaving group. These divergent reaction manifolds are not interchangeable in synthetic route design.

Organic Synthesis Friedel-Crafts Acylation Nucleophilic Aromatic Substitution

Derivative-Based DAT Inhibition: Sub-Micromolar IC50 Achieved with 3-Chloro-4-methylphenyl Ketone Scaffold

Amino-functionalized derivatives built upon the 1-(3-chloro-4-methylphenyl)propan-1-one scaffold exhibit measurable dopamine transporter (DAT) inhibitory activity. The compound 2-(tert-butylamino)-1-(3-chloro-4-methylphenyl)propan-1-one (CHEMBL565844), which directly incorporates the target compound's 3-chloro-4-methylphenyl ketone core with a tert-butylamino substituent at the α-position, demonstrates an IC50 of 410 nM for inhibition of [³H]dopamine uptake at human DAT expressed in HEK293 cells [1]. A parallel assay measuring [³H]dopamine reuptake at the same human DAT system yielded an IC50 of 650 nM [2]. In a competitive displacement format using [¹²⁵I]RTI-55 at cloned human DAT, the Ki was determined to be 1,150 nM [3]. This derivative also displays measurable activity at the norepinephrine transporter (NET), with an IC50 of 900 nM for [³H]norepinephrine reuptake inhibition [4]. These data establish that the 3-chloro-4-methylphenyl ketone pharmacophore—when elaborated with appropriate amine functionality—engages monoamine transporters with defined, reproducible potency.

Dopamine Transporter Neuropharmacology Structure-Activity Relationship

Mannich Base Precursor Utility: Established Role in Anti-Chagas Disease Agent Synthesis

1-(3-Chloro-4-methylphenyl)propan-1-one serves as a validated ketone component in Mannich base synthesis, a reaction pathway with documented applications in developing therapeutic agents for Chagas disease (Trypanosoma cruzi infection) [1]. The Mannich reaction—a three-component condensation of a ketone, formaldehyde, and a primary or secondary amine—requires a ketone bearing α-hydrogens adjacent to the carbonyl for enolate formation and subsequent aminomethylation. The target compound's propanone structure provides two α-hydrogens available for enolization, enabling Mannich base formation with diverse amine partners . This contrasts with fully substituted analogs lacking α-hydrogens, which cannot participate in this transformation, and with side-chain chlorinated isomers such as CAS 22422-21-5, where the β-chloro substituent introduces competing elimination pathways that compromise Mannich reaction selectivity . The availability of the target compound as a 97% purity research-grade material with batch-specific QC documentation (NMR, HPLC, GC) ensures reliable stoichiometry and reproducible reaction outcomes in Mannich derivatization workflows .

Neglected Tropical Diseases Medicinal Chemistry Mannich Reaction

Analytical QC Documentation: Multi-Method Batch Verification for Reproducible Research

Research-grade procurement of 1-(3-chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1) is supported by comprehensive analytical quality control documentation. Commercial suppliers provide batch-specific certification including nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography (GC) for volatile impurity profiling . The standard purity specification is 97% as verified by these orthogonal methods . This multi-method QC framework establishes baseline analytical parameters that enable direct inter-laboratory data comparison and ensure that observed experimental outcomes reflect the intrinsic properties of the compound rather than batch-to-batch variability. In contrast, less rigorously characterized analogs may be supplied with purity claims unsupported by method-specific documentation, introducing uncertainty into quantitative synthetic yields and biological assay interpretation. The availability of HPLC trace data, in particular, allows end-users to identify and account for trace impurities that could otherwise confound catalyst poisoning in transition metal-mediated reactions or produce spurious hits in high-throughput screening campaigns .

Quality Control Analytical Chemistry Reproducibility

Recommended Application Scenarios for 1-(3-Chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1) Based on Documented Evidence


Synthesis of α-Amino Ketone Derivatives for Monoamine Transporter Pharmacology Studies

Based on the documented DAT and NET inhibition activity of the 2-(tert-butylamino)-1-(3-chloro-4-methylphenyl)propan-1-one derivative (CHEMBL565844) with IC50 values of 410 nM (DAT) and 900 nM (NET) [1], 1-(3-chloro-4-methylphenyl)propan-1-one serves as a validated starting material for synthesizing α-aminated ketone libraries targeting monoamine transporters. The ketone's α-position is amenable to bromination followed by nucleophilic displacement with primary or secondary amines, enabling systematic exploration of amine substituent effects on transporter affinity and selectivity. This application is particularly relevant for neuroscience-focused medicinal chemistry programs investigating dopamine and norepinephrine transport modulation, where the 3-chloro-4-methylphenyl aromatic substitution pattern has demonstrated quantifiable target engagement [2].

Mannich Base Library Generation for Anti-Trypanosomal Screening

As documented in supplier application notes [3], 1-(3-chloro-4-methylphenyl)propan-1-one is employed as a ketone component in Mannich reactions to generate aminomethylated derivatives with potential activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's α-hydrogens enable enolate formation under standard Mannich conditions (formaldehyde and primary/secondary amines), yielding β-aminoketone products. This application is optimized by using the target compound rather than side-chain chlorinated analogs (e.g., CAS 22422-21-5), which are subject to elimination side-reactions under the mildly basic conditions often employed in Mannich protocols . Researchers engaged in neglected tropical disease drug discovery can leverage this established reactivity to efficiently populate screening libraries with structurally defined, aryl-chlorinated Mannich bases.

Nucleophilic Aromatic Substitution (SNAr) for Diversification of Aryl Chloride Scaffolds

The presence of the chloro substituent directly on the aromatic ring at the 3-position enables 1-(3-chloro-4-methylphenyl)propan-1-one to participate in SNAr chemistry, a reaction manifold inaccessible to side-chain chlorinated isomers such as CAS 22422-21-5 . Under appropriate conditions (e.g., strong nucleophiles, elevated temperature, or metal catalysis), the aromatic C-Cl bond can be displaced by amines, thiols, alkoxides, or carbanions, generating diverse aryl-substituted derivatives while preserving the propanone carbonyl for subsequent transformations. This dual-reactivity profile—aromatic substitution plus carbonyl chemistry—positions the compound as a versatile scaffold for constructing complex molecular architectures. This application is particularly valuable in medicinal chemistry campaigns requiring late-stage diversification of the aromatic core, as well as in materials science for synthesizing functionalized aromatic ketones with tailored electronic properties [4].

Friedel-Crafts Acylation Method Development and Teaching Laboratories

1-(3-Chloro-4-methylphenyl)propan-1-one is itself the product of Friedel-Crafts acylation of 2-chlorotoluene (3-chloro-4-methylbenzene) with propanoyl chloride in the presence of a Lewis acid catalyst [4]. As a well-characterized, commercially available aromatic ketone with a defined substitution pattern and available analytical QC documentation (NMR, HPLC purity ≥97%) , it serves as an ideal reference standard for developing and validating Friedel-Crafts acylation protocols, as well as for undergraduate and graduate organic chemistry teaching laboratories. Its molecular weight (182.65 g/mol), moderate lipophilicity (XLogP3 = 3.8), and UV-active chromophore facilitate straightforward handling, purification monitoring, and analytical characterization [5], making it a practical choice for educational and method-development contexts requiring a representative aromatic ketone substrate.

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